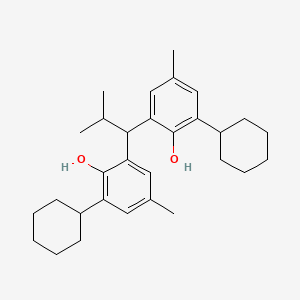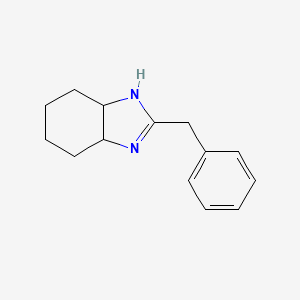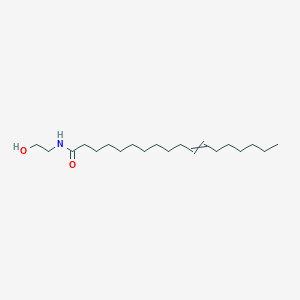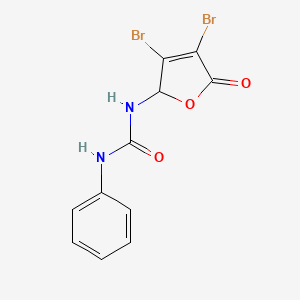
1-(3,4-Dibromo-5-oxo-2,5-dihydrofuran-2-yl)-3-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dibromo-5-oxo-2,5-dihydrofuran-2-yl)-3-phenylurea is a synthetic organic compound characterized by the presence of a dibrominated furanone ring and a phenylurea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dibromo-5-oxo-2,5-dihydrofuran-2-yl)-3-phenylurea typically involves the reaction of 3,4-dibromo-5-hydroxyfuran-2(5H)-one with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Stage 1: Preparation of sodium ethoxide solution by carefully adding sodium to ethanol at 55°C.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3,4-Dibromo-5-oxo-2,5-dihydrofuran-2-yl)-3-phenylurea undergoes various chemical reactions, including:
Substitution Reactions: The dibromo groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The furanone ring can undergo oxidation or reduction, leading to different derivatives.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the furanone ring.
Applications De Recherche Scientifique
1-(3,4-Dibromo-5-oxo-2,5-dihydrofuran-2-yl)-3-phenylurea has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structure.
Materials Science: Possible applications in the development of new materials with specific properties.
Biological Studies: Investigation of its effects on biological systems, including its potential as an antimicrobial or anticancer agent.
Mécanisme D'action
The mechanism of action of 1-(3,4-Dibromo-5-oxo-2,5-dihydrofuran-2-yl)-3-phenylurea involves its interaction with specific molecular targets. The dibromo groups and the furanone ring play a crucial role in its activity. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed effects. Detailed studies are required to elucidate the exact pathways and targets involved .
Comparaison Avec Des Composés Similaires
3,4-Dibromo-5-hydroxyfuran-2(5H)-one: A precursor in the synthesis of 1-(3,4-Dibromo-5-oxo-2,5-dihydrofuran-2-yl)-3-phenylurea.
Phenylurea Derivatives: Compounds with similar urea moieties but different substituents on the phenyl ring.
Uniqueness: this compound is unique due to the presence of both the dibrominated furanone ring and the phenylurea moiety.
Propriétés
Numéro CAS |
126801-20-5 |
|---|---|
Formule moléculaire |
C11H8Br2N2O3 |
Poids moléculaire |
376.00 g/mol |
Nom IUPAC |
1-(3,4-dibromo-5-oxo-2H-furan-2-yl)-3-phenylurea |
InChI |
InChI=1S/C11H8Br2N2O3/c12-7-8(13)10(16)18-9(7)15-11(17)14-6-4-2-1-3-5-6/h1-5,9H,(H2,14,15,17) |
Clé InChI |
ALYFSEUVPAQSFA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)NC2C(=C(C(=O)O2)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


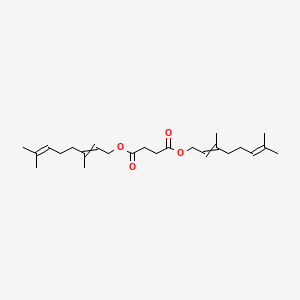
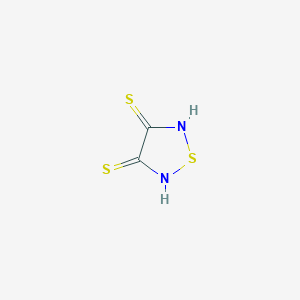
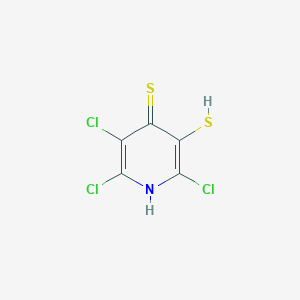
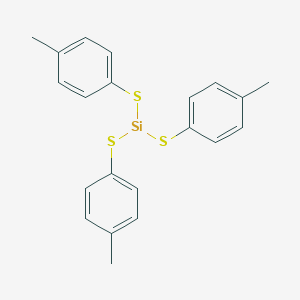

![{[4-(Pentamethyldisilanyl)phenyl]methylidene}propanedinitrile](/img/structure/B14270773.png)
![2-[2-(6-Chloropyridazin-3-yl)hydrazinylidene]pentanedioic acid](/img/structure/B14270778.png)
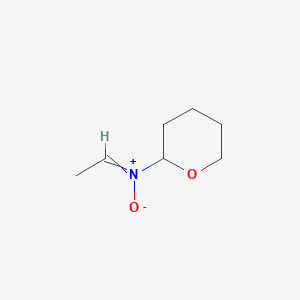
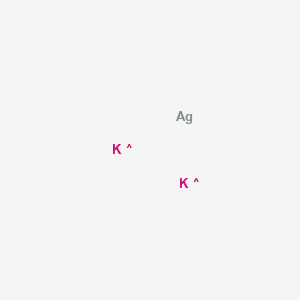
![2-(Benzyloxy)-3-[(2-methyloctadecyl)oxy]propan-1-OL](/img/structure/B14270787.png)
